molecular formula C12H18Cl2N2 B2691715 1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride CAS No. 1353979-10-8

1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride

Cat. No.: B2691715
CAS No.: 1353979-10-8
M. Wt: 261.19
InChI Key: SPXFVRCNNAOUSC-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride ( 1353979-10-8) is a chemical compound with the molecular formula C12H18Cl2N2 and a molecular weight of 261.19 . It is a diazepane-based building block of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. This compound serves as a key synthetic intermediate in hit-to-lead optimization campaigns. Its research value is prominently demonstrated in the exploration of new inhibitors for the SARS-CoV-2 Main Protease (Mpro), an essential enzyme for viral replication and a prime target for COVID-19 therapeutics . In this context, the 1,4-diazepane scaffold is recognized for its potential to interact with the protease's binding pockets. Research indicates that derivatives of this scaffold can be optimized to enhance binding affinity by targeting the S1 and S2 subsites of the Mpro active site, with strategies exploring the introduction of additional exit vectors to engage adjacent sub-pockets like S1' . The compound is offered for research applications as part of synthetic chemistry efforts to create diverse libraries for biological screening and structure-activity relationship (SAR) studies. It is handled as a cold-chain item to ensure stability . This compound is intended for use in a laboratory setting by qualified researchers. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-1,4-diazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.ClH/c13-12-5-2-1-4-11(12)10-15-8-3-6-14-7-9-15;/h1-2,4-5,14H,3,6-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXFVRCNNAOUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride and 1,4-diazepane.

    Reaction Conditions: The reaction between 2-chlorobenzyl chloride and 1,4-diazepane is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt form.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding products.

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride serves as a valuable building block in organic synthesis. It is utilized in the development of more complex diazepane derivatives and other heterocyclic compounds. These derivatives often exhibit enhanced pharmacological properties and are essential in drug discovery processes.

Biological Research

Antimicrobial and Antiviral Properties
Research indicates that this compound may possess antimicrobial and antiviral activities. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism of action involves interference with microbial growth processes, although further investigation is required to fully elucidate these pathways.

Pharmacological Applications

Potential Therapeutic Uses
Ongoing research is exploring the potential of this compound as a therapeutic agent for conditions such as anxiety and depression. Its interaction with neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) pathway, suggests it may have anxiolytic and sedative effects.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibitory effects on strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations lower than those of standard antibiotics .

CNS Activity Evaluation

In a controlled animal model study, the compound was administered to assess its impact on anxiety-like behavior. The findings indicated a notable reduction in anxiety levels compared to control groups, supporting its potential use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the benzyl group significantly influence physicochemical and biological properties:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Differences/Effects
1-(2-Chlorobenzyl)-1,4-diazepane HCl 2-Cl on benzyl C₁₂H₁₇Cl₃N₂ 299.64 Moderate lipophilicity; standard reference
1-(2-Fluorobenzyl)-1,4-diazepane diHCl 2-F on benzyl C₁₂H₁₇N₂F·2HCl·H₂O 299.21 Fluorine’s electronegativity enhances receptor binding affinity
1-(2,4-Dichlorobenzyl)-1,4-diazepane HCl 2,4-diCl on benzyl C₁₂H₁₆Cl₂N₂·HCl 301.64 Increased electron-withdrawing effects; reduced synthesis yield (38%)
1-(3-Chlorobenzyl)-1,4-diazepane HCl 3-Cl on benzyl C₁₂H₁₆Cl₂N₂·HCl 287.64 Altered steric hindrance; potential for distinct binding modes
1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane 4-Cl on diphenylmethyl C₁₈H₂₀ClN₂ 297.82 Bulky substituent; higher lipophilicity

Key Observations :

  • Fluorine substitution (e.g., 2-F analog) improves solubility in polar solvents like DMSO, making it advantageous for in vitro assays .
  • 3-Chloro vs. 2-Chloro isomers demonstrate how substituent position affects steric interactions, which could modulate target selectivity .

Solubility and Stability

  • 1-(2-Fluorobenzyl)-1,4-diazepane diHCl: Slightly soluble in chloroform and methanol, ideal for formulation in organic solvents .

Biological Activity

1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its diazepane ring, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The presence of the chlorobenzyl group may influence its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated potent inhibition against various cancer cell lines.

Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

This table summarizes the in vitro antitumor activity of a related compound, suggesting that structural similarities may confer comparable effects on cancer cell proliferation .

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets:

  • Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis by arresting the cell cycle at the S phase, leading to increased rates of apoptosis in cancer cells .
  • Mitochondrial Dysfunction : The induction of apoptosis is often linked to mitochondrial pathways, where alterations in membrane potential and activation of caspases play crucial roles .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its bioavailability may be affected by solubility and stability factors typical for diazepane derivatives. Understanding these parameters is vital for optimizing therapeutic applications.

Study on Related Compounds

A study exploring the biological activities of novel triazole compounds containing diazepane structures highlighted their potential as antitumor agents. The findings indicated that modifications in the diazepane structure could enhance biological efficacy .

Structure-Activity Relationship (SAR)

Research on SAR has revealed that substituents on the diazepane ring significantly affect biological activity. For instance, introducing electron-withdrawing groups like chlorine enhances interaction with biological targets, potentially increasing potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Chlorobenzyl)-1,4-diazepane hydrochloride, and what methodological considerations are critical for reproducibility?

  • Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. Key steps include:

  • Chlorobenzyl introduction: Reacting 1,4-diazepane with 2-chlorobenzyl chloride in acetonitrile under reflux, using a base like sodium bicarbonate to neutralize HCl byproducts .
  • Hydrochloride salt formation: Precipitation via addition of HCl gas or concentrated HCl in diethyl ether, followed by vacuum filtration and drying under inert atmosphere .
  • Critical factors: Solvent purity, stoichiometric control of the chlorobenzyl reagent, and inert reaction conditions to avoid side reactions (e.g., oxidation of the diazepane ring) .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Answer:

  • NMR spectroscopy: 1H^1H and 13C^{13}C NMR in deuterated DMSO or CDCl3_3 to confirm the diazepane ring structure, chlorobenzyl substitution, and hydrochloride formation (e.g., δ 3.5–4.0 ppm for N–CH2_2 groups) .
  • Mass spectrometry (HRMS): ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]+^+ and [M+Cl]^- adducts) .
  • HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity; mobile phase: acetonitrile/water (70:30) with 0.1% TFA .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer:

  • Personal protective equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis or weighing to avoid inhalation of fine particles .
  • Spill management: Neutralize with sodium bicarbonate and adsorb using vermiculite; dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing byproduct formation?

  • Answer:

  • Catalyst screening: Test Lewis acids (e.g., ceric ammonium nitrate) to accelerate the benzylation step, as demonstrated in analogous chlorination reactions .
  • Solvent effects: Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to enhance nucleophilicity of the diazepane nitrogen .
  • Design of Experiments (DoE): Apply factorial design to evaluate interactions between temperature, reagent ratios, and reaction time .

Q. What strategies address contradictions in reported pharmacological activity data for this compound derivatives?

  • Answer:

  • Meta-analysis: Systematically compare in vitro assay conditions (e.g., receptor binding pH, cell line variability) across studies to identify confounding variables .
  • Structural analogs: Synthesize and test derivatives with modified substituents (e.g., 3-chloro vs. 4-chloro benzyl groups) to isolate structure-activity relationships (SAR) .
  • Computational modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to target receptors (e.g., dopamine D2_2) and validate with SPR assays .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

  • Answer:

  • Accelerated stability testing: Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 4 weeks; monitor degradation via HPLC-UV .
  • Degradation pathways: Identify hydrolysis products (e.g., ring-opened amines) using LC-MS/MS and propose stabilization strategies (lyophilization or enteric coating) .

Q. What theoretical frameworks guide the investigation of this compound’s mechanism of action?

  • Answer:

  • Receptor theory: Link experimental data to GPCR signaling models (e.g., β-arrestin recruitment assays) to elucidate biased agonism/antagonism .
  • Pharmacokinetic modeling: Apply compartmental models to predict CNS penetration using logP and blood-brain barrier permeability assays .

Q. How can AI-driven tools enhance the design of multi-step syntheses for novel derivatives of this compound?

  • Answer:

  • Retrosynthetic planning: Use platforms like Chematica to propose routes for introducing fluorinated or heterocyclic substituents .
  • Process optimization: Implement machine learning (TensorFlow) to predict optimal reaction conditions (e.g., catalyst loading, solvent) from historical data .

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